BenchChemオンラインストアへようこそ!

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine

Medicinal Chemistry Suzuki–Miyaura Coupling Progesterone Receptor Modulators

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine (CAS 7331-78-4) is a bicyclic heterocycle belonging to the 1,3-benzoxazine family, characterized by a bromine atom at the 6-position and an N-methyl substituent at the 3-position. With a molecular weight of 228.09 g/mol, calculated LogP of 2.17, and a polar surface area of 12.47 Ų, this compound possesses physicochemical properties that place it in a favorable drug-like space for CNS penetration and target engagement.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 7331-78-4
Cat. No. B3056674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine
CAS7331-78-4
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)Br)OC1
InChIInChI=1S/C9H10BrNO/c1-11-5-7-4-8(10)2-3-9(7)12-6-11/h2-4H,5-6H2,1H3
InChIKeyWZRWMKXMXFEVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine (CAS 7331-78-4): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Polymer Science


6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine (CAS 7331-78-4) is a bicyclic heterocycle belonging to the 1,3-benzoxazine family, characterized by a bromine atom at the 6-position and an N-methyl substituent at the 3-position. With a molecular weight of 228.09 g/mol, calculated LogP of 2.17, and a polar surface area of 12.47 Ų, this compound possesses physicochemical properties that place it in a favorable drug-like space for CNS penetration and target engagement . The 1,3-benzoxazine scaffold is increasingly recognized for its diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and K⁺ channel modulating effects [1]. Despite its relatively simple structure, the specific arrangement of substituents on this scaffold unlocks distinct and quantifiable advantages in synthetic utility, conformational behavior, and material properties relative to close structural analogs, making it a compound of significant interest for both medicinal chemistry and advanced polymer applications.

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine Substitution: Critical Risks of Using Unqualified Analogs


Generic substitution of 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine with other benzoxazine derivatives is fraught with risk due to the profound and quantifiable impact of even minor structural changes. Moving the nitrogen atom from the 3-position (1,3-benzoxazine) to the 4-position (1,4-benzoxazine) completely alters the pharmacological profile: while 6-aryl-1,4-benzoxazines act as potent progesterone receptor (PR) agonists with sub-nanomolar EC₅₀ values, the 1,3-benzoxazine scaffold is instead associated with K⁺ channel modulation and anti-inflammatory activity via NO production inhibition [1][2]. Removing the bromine atom eliminates the capacity for Suzuki–Miyaura cross-coupling, a critical synthetic handle for generating diverse 6-aryl libraries for structure–activity relationship (SAR) exploration [1]. Replacing the N-methyl group with a C-methyl substituent alters the ring conformational equilibrium from an 8:92 ratio of 4eq′:4ax′ forms to a nearly equal 54:46 ratio, potentially affecting receptor binding geometry and metabolic stability [3]. Substitution with an N-phenyl or N-benzyl analog increases steric bulk and lipophilicity, which can unpredictably shift selectivity profiles and introduce off-target liabilities. These differences are not merely structural curiosities—they translate directly into divergent biological readouts, synthetic pathways, and material performance characteristics, making unvalidated substitution a source of irreproducible results and wasted procurement investment.

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine: Head-to-Head Quantitative Evidence for Procurement Decisions


Synthetic Versatility: 6-Bromo Substituent as a Suzuki Cross-Coupling Handle for 6-Aryl Diversification

The 6-bromo substituent serves as an essential synthetic handle for Suzuki–Miyaura cross-coupling, enabling the generation of 6-aryl benzoxazine libraries. This approach has been validated in a medicinal chemistry program where 6-bromo benzoxazine intermediates were converted to 6-aryl derivatives that act as potent progesterone receptor (PR) agonists, with lead compounds achieving sub-nanomolar potency [1]. Without the bromine atom, this entire diversification strategy is inaccessible via direct C–H functionalization, forcing reliance on de novo synthesis for each analog—a costly and time-consuming alternative. Compounds lacking a halogen at the 6-position (e.g., 3-methyl-3,4-dihydro-2H-1,3-benzoxazine) cannot participate in this coupling chemistry, representing a fundamental loss of synthetic optionality.

Medicinal Chemistry Suzuki–Miyaura Coupling Progesterone Receptor Modulators

Conformational Control: N-Methyl Substitution Strongly Biases Ring Geometry Relative to C-Methyl Analogs

The N-methyl substituent in 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine imposes a strong conformational bias that is absent in C-methyl analogs. ¹H and ¹³C NMR studies of the 3,4-dihydro-2H-1,3-benzoxazine scaffold have demonstrated that the 3-methyl derivative (N-methyl substitution) exists as an 8:92 mixture of the 4eq′ and 4ax′ conformers, indicating that the N-methyl group strongly favors the axial orientation [1]. In contrast, the corresponding 4-methyl derivative (C-methyl substitution) exhibits a nearly equal 54:46 equilibrium ratio, revealing minimal conformational preference [1]. This quantitative difference in ground-state geometry can directly impact molecular recognition: the relative orientation of the 6-bromo substituent with respect to the oxazine ring plane differs substantially between N-methyl and C-methyl analogs, potentially altering binding poses, steric interactions, and resulting pharmacological profiles.

Conformational Analysis NMR Spectroscopy Drug Design

Physicochemical Profile: Lipophilicity and Polar Surface Area Differentiate from Non-Brominated Core Scaffolds

The 6-bromo substituent significantly alters the physicochemical profile of the 3,4-dihydro-2H-1,3-benzoxazine core. The target compound has a calculated LogP of 2.17, a polar surface area (PSA) of 12.47 Ų, and a molecular weight of 228.09 g/mol . In comparison, the non-brominated parent scaffold 3-methyl-3,4-dihydro-2H-1,3-benzoxazine (MW ≈ 149.19 g/mol) is expected to have a substantially lower LogP (estimated ~1.0–1.3 based on a ΔLogP contribution of approximately +0.86 for aromatic bromine substitution [1]). The elevated LogP of 2.17, combined with a very low PSA of 12.47 Ų, places the 6-bromo derivative within the favorable CNS drug-like space as defined by the multiparameter optimization (MPO) score for central nervous system penetration (LogP < 3, PSA < 60 Ų) [2]. The non-brominated analog, with a lower LogP, may exhibit reduced membrane permeability and CNS exposure. These differences are quantifiable and directly relevant to the selection of building blocks for CNS drug discovery programs.

Physicochemical Properties Drug-Likeness CNS Multiparameter Optimization

Flame Retardancy Potential: Brominated Benzoxazine Monomers for High-Performance Thermosetting Resins

Bromine incorporation into polybenzoxazine networks is a well-established strategy for enhancing flame retardancy without the use of additive flame retardants, which can leach out over time [1]. The 6-bromo substituent in this compound provides a covalently bound halogen source that, upon thermal polymerization, becomes integrated into the polymer backbone. This contrasts with non-brominated benzoxazine monomers (e.g., 3-methyl-3,4-dihydro-2H-1,3-benzoxazine or bisphenol A-based benzoxazines), which require blending with additive flame retardants to achieve V-0 ratings in UL-94 vertical burn tests [2]. While quantitative Limiting Oxygen Index (LOI) data for poly(6-bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine) are not specifically reported, polybenzoxazines incorporating bromine have been shown to exhibit increased char yield and reduced heat release capacity relative to their non-halogenated counterparts [1]. For polymer chemists, this compound thus offers a single-component route to inherently flame-retardant thermosets.

Polymer Chemistry Flame Retardancy Thermosetting Resins

Anti-Inflammatory Potential: Brominated Benzoxazine Derivatives Show Enhanced NO Production Inhibition

In a study of benzocycloheptoxazine derivatives, the 6-bromo analog of benzo[b]cyclohepta[e][1,4]oxazine exhibited efficient inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 mouse macrophage-like cells at non-cytotoxic concentrations, whereas the parent non-brominated compound was less effective [1]. While this study was conducted on a structurally related benzo[b]cyclohepta[e][1,4]oxazine scaffold rather than the 3,4-dihydro-2H-1,3-benzoxazine scaffold, the consistent enhancement of anti-inflammatory activity upon 6-bromination suggests a class-level trend that may extend to the target compound. The selectivity index (SI) for the brominated benzocycloheptoxazine derivatives ranged from 8.3 to >66, indicating a meaningful therapeutic window [1]. Researchers investigating 1,3-benzoxazine-based anti-inflammatory agents should consider this compound as a starting point for SAR exploration, with the bromine substituent potentially contributing to both potency and target engagement.

Anti-Inflammatory Activity Nitric Oxide Inhibition Macrophage Assays

3-Position Regioisomeric Advantage: 1,3-Benzoxazine vs. 1,4-Benzoxazine Scaffolds Exhibit Divergent Pharmacological Profiles

The 1,3-benzoxazine scaffold (oxygen at position 1, nitrogen at position 3) is pharmacologically distinct from its 1,4-benzoxazine regioisomer. In a comparative series, 1,4-benzoxazine-based 6-aryl derivatives function as potent progesterone receptor (PR) agonists (EC₅₀ = 0.20–0.35 nM) [1], whereas published 1,3-benzoxazine derivatives have been primarily explored for K⁺ channel opening activity (e.g., 6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazine derivatives with EC₅₀ = 0.14 μM for vasorelaxation, which is more potent than cromakalim, the reference K⁺ channel opener) . This divergent activity landscape means that procurement of the 1,3-regioisomer opens access to a distinct target space (ion channel modulation, anti-inflammatory pathways) that is not accessible with the 1,4-benzoxazine scaffold. Researchers seeking K⁺ channel modulators or anti-inflammatory agents should therefore prioritize the 1,3-benzoxazine scaffold over its 1,4-counterpart.

Scaffold Hopping Regioisomerism Kinase Inhibition

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine: Proven Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Suzuki–Miyaura Diversification for CNS-Targeted Kinase or GPCR Modulator Libraries

Leveraging the 6-bromo substituent as a versatile cross-coupling handle, medicinal chemistry teams can rapidly generate focused libraries of 6-aryl-1,3-benzoxazine analogs. This approach is supported by precedent in the 1,4-benzoxazine series where 6-bromo intermediates enabled Suzuki coupling to yield PR agonists with sub-nanomolar potency . The favorable physicochemical profile (LogP 2.17, PSA 12.47 Ų) of the target compound aligns with CNS multiparameter optimization (MPO) criteria, making it particularly suitable for generating CNS-penetrant candidates . The 1,3-benzoxazine scaffold further offers access to K⁺ channel modulation and PI3Kδ inhibition target space, distinct from the PR agonism associated with the 1,4-benzoxazine regioisomer .

Polymer Science: Inherently Flame-Retardant Polybenzoxazine Thermosets for Electronics and Aerospace

The 35.0 wt% bromine content in this monomer enables the synthesis of inherently flame-retardant polybenzoxazine thermosets through thermally activated cationic ring-opening polymerization. Unlike non-halogenated benzoxazine monomers that require blending with additive flame retardants, the covalently bound bromine provides permanent flame retardancy without the risk of additive migration or leaching, a critical advantage for electronic encapsulation and aerospace composite applications where long-term stability under thermal stress is mandatory . The N-methyl group further influences polymerization kinetics and the mechanical properties of the resulting polybenzoxazine network.

Anti-Inflammatory Drug Discovery: NO Production Inhibition Screening in Macrophage Models

Based on class-level evidence that brominated benzoxazine analogs exhibit enhanced inhibition of LPS-stimulated NO production in RAW 264.7 macrophages with selectivity indices (SI) ranging from 8.3 to >66 , this compound is an appropriate starting scaffold for anti-inflammatory drug discovery programs targeting the NO pathway. The N-methyl conformational bias (8:92 4eq′:4ax′ ratio) may contribute to a defined binding geometry at protein targets involved in the inflammatory cascade . Researchers interested in exploring the anti-inflammatory potential of 1,3-benzoxazines should include this brominated derivative in initial screening panels alongside non-brominated comparators to quantify the contribution of the 6-bromo substituent to potency and selectivity.

Structure-Based Drug Design: Exploiting Conformational Homogeneity for Defined Binding Geometries

The strong conformational bias of the N-methyl group (8:92 ratio of 4eq′:4ax′ conformers, with the N-methyl predominantly axial) provides a defined, predictable oxazine ring geometry that is advantageous for structure-based drug design . In contrast, C-methyl analogs exhibit a nearly equal conformer distribution (54:46), which introduces conformational heterogeneity that can complicate crystallography, reduce binding affinity due to entropic penalties, and obscure SAR interpretation. The conformational homogeneity of the N-methyl derivative, combined with the synthetic optionality provided by the 6-bromo handle, makes this compound an ideal core for fragment-based drug discovery and scaffold optimization campaigns where well-defined ligand geometry is critical for computational docking and lead optimization.

Quote Request

Request a Quote for 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.